molecular formula C21H22F3N3O B2400462 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034291-49-9

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2400462
CAS No.: 2034291-49-9
M. Wt: 389.422
InChI Key: WFIUUSJWSFSMBE-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic molecule It features a distinctive trifluoromethyl group, pyrrolidine ring, and isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide often involves multi-step reactions starting from readily available precursors:

  • Initial Cyclization: : Formation of the dihydroisoquinoline ring typically involves a Pictet-Spengler reaction.

  • Pyrrolidine Formation: : The pyrrolidine ring is synthesized through the condensation of an appropriate amine with a suitable carbonyl precursor.

  • Trifluoromethylation: : Introduction of the trifluoromethyl group might use reagents like trifluoromethyl iodide under controlled conditions.

Industrial Production Methods

Scaling up to industrial production demands optimized conditions:

  • Catalysts: : Use of efficient catalysts to drive the reactions.

  • Purification: : Robust purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential to undergo oxidation at various sites, particularly on the isoquinoline ring.

  • Reduction: : The pyrrolidine ring might participate in reduction reactions.

  • Substitution: : The trifluoromethyl and isoquinoline groups can partake in nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Sodium borohydride for reduction reactions.

  • Substitution Reactions: : Conditions vary based on desired substitutions, often involving strong acids or bases as catalysts.

Major Products

Reaction outcomes vary, but potential major products include:

  • Oxidized derivatives: : Modified isoquinoline structures.

  • Reduced derivatives: : Altered pyrrolidine rings.

  • Substituted products: : Variations in the trifluoromethyl or phenyl groups.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used in complex organic synthesis as intermediates due to its multifunctional groups.

Biology

  • Enzyme Inhibition: : Acts as a potential enzyme inhibitor, influencing various biochemical pathways.

Medicine

  • Pharmaceutical Development: : Investigated for its potential as a therapeutic agent targeting specific cellular mechanisms.

Industry

  • Material Science: : Utilized in developing novel materials with unique chemical properties.

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors:

  • Enzyme Binding: : It binds to active sites, altering enzymatic activity.

  • Receptor Modulation: : Influences receptor behavior, affecting downstream signaling pathways.

Comparison with Similar Compounds

When compared with similar compounds, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide stands out due to its trifluoromethyl group:

  • Similar Compounds: : Includes other pyrrolidine derivatives and isoquinoline compounds.

  • Uniqueness: : Its specific combination of functional groups imparts distinct chemical properties and reactivity patterns.

This uniqueness makes it a valuable compound for a wide range of scientific research and industrial applications, promising continued interest and exploration in various fields.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O/c22-21(23,24)17-5-7-18(8-6-17)25-20(28)27-12-10-19(14-27)26-11-9-15-3-1-2-4-16(15)13-26/h1-8,19H,9-14H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIUUSJWSFSMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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